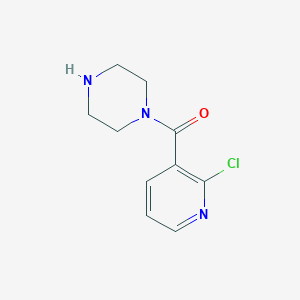

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUVYOXCKSRCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251014 | |

| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72908-12-4 | |

| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-pyridinyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical architecture, physicochemical characteristics, plausible synthetic routes, and potential pharmacological applications, drawing insights from structurally related compounds and established chemical principles.

Chemical Identity and Physicochemical Properties

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a synthetic compound featuring a 2-chloropyridine moiety linked to a piperazine ring via a carbonyl bridge. The hydrochloride salt is the common form for handling and formulation.

Molecular Structure

The core structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a piperazinyl-methanone group at the 3-position. This arrangement of functional groups is pivotal to its chemical reactivity and biological activity.

Caption: Chemical structure of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.

Physicochemical Data

A summary of the key physicochemical properties for the hydrochloride salt of the compound is presented in Table 1. These computed values provide a foundational understanding of the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| CAS Number | 1270138-42-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃Cl₂N₃O | [1] |

| Molecular Weight | 262.13 g/mol | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 45.2 Ų | [1] |

| Complexity | 231 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway: Amide Coupling

The most direct approach involves the coupling of 2-chloronicotinic acid with piperazine. This reaction is a standard procedure in medicinal chemistry for the formation of amide bonds.

Caption: Proposed synthetic workflow for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone HCl.

Justification for Experimental Choices:

-

Starting Materials: 2-Chloronicotinic acid serves as the carboxylic acid component, and piperazine provides the amine functionality. To avoid di-acylation of piperazine, either a large excess of piperazine can be used, or more commonly, mono-Boc-protected piperazine is employed to ensure single substitution.

-

Coupling Reagents: A variety of modern peptide coupling reagents can be utilized to facilitate the amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective in promoting high-yield and clean reactions by activating the carboxylic acid.

-

Base and Solvent: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the piperazine salt if it is used in that form. Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are suitable reaction media.

-

Deprotection (if applicable): If mono-Boc-protected piperazine is used, the tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent like dioxane or isopropanol.

-

Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether or isopropanol.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule. The fragmentation pattern observed in MS/MS can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the reaction.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the amide.

Pharmacological Profile and Potential Applications

While direct pharmacological data for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is scarce in publicly accessible literature, significant insights can be drawn from the closely related and well-studied compound, NSI-189.

The NSI-189 Analogue: A Precedent for Neurogenic Activity

NSI-189, which has the CAS number 1270138-40-3 for the free base, shares the same core pyridinyl-piperazinyl-methanone structure but features a (3-methylbutyl)amino group at the 2-position of the pyridine ring instead of a chlorine atom. NSI-189 is a well-documented experimental drug with neurogenic and nootropic properties.[4] It has been investigated for the treatment of major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[5]

The primary mechanism of action of NSI-189 is believed to be the stimulation of neurogenesis in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[6][7] Studies have shown that NSI-189 can increase hippocampal volume and promote the growth of new neurons.[6]

Bioisosteric Rationale and Therapeutic Hypothesis

In medicinal chemistry, the substitution of one atom or group of atoms for another with similar physical or chemical properties is a common strategy known as bioisosteric replacement. The replacement of the (3-methylbutyl)amino group in NSI-189 with a chlorine atom in (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone represents such a modification.

This bioisosteric change could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom, being an electron-withdrawing group, will alter the electronic distribution of the pyridine ring compared to the electron-donating amino group in NSI-189. This could influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration.

Based on the established neurogenic profile of NSI-189, it is hypothesized that (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone may also exhibit activity within the central nervous system, potentially as a modulator of neurogenesis or as a ligand for CNS receptors. The piperazine moiety is a well-known pharmacophore present in many CNS-active drugs, often targeting dopamine and serotonin receptors.[8][9]

Caption: Hypothesized pharmacological profile based on structural analogy.

Future Directions for Research

Given the therapeutic potential suggested by its structural similarity to NSI-189, further investigation into (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is warranted. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive analytical characterization data (NMR, MS, HPLC).

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS targets, including dopamine and serotonin receptors, as well as assays to evaluate its effects on neurogenesis and neuronal viability.

-

Pharmacokinetic Studies: Evaluation of its metabolic stability, cell permeability, and ability to cross the blood-brain barrier.

-

In Vivo Efficacy Studies: Assessment of its behavioral effects in relevant animal models of depression, anxiety, and cognitive impairment.

Conclusion

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a compound with a compelling chemical structure that suggests potential for therapeutic applications within the central nervous system. While direct experimental data remains limited, the strong precedent set by its close analogue, NSI-189, provides a solid rationale for its further investigation as a potential neurogenic agent. The synthesis of this molecule is achievable through standard organic chemistry techniques, and its comprehensive pharmacological evaluation could unveil a novel candidate for the treatment of a range of neurological and psychiatric disorders. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

-

Chemsrc. NSI-189 | CAS#:1270138-40-3. [Link]

- Google Patents.

-

PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]

-

Geroprotectors.org. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. [Link]

-

RSC Publishing. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. [Link]

- Google Patents.

-

PubMed Central (PMC). NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. [Link]

- Google Patents.

-

SpringerLink. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. [Link]

- Google Patents. (12)

-

Chembest. (2-chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride,1270138-42-5. [Link]

-

Wikipedia. Amdiglurax. [Link]

-

Patsnap. Preparation method of 1-(2, 3-dichlorophenyl) piperazine. [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

-

Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. [Link]

-

PubMed. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. [Link]

-

PubMed Central (PMC). Pyridine alkaloids with activity in the central nervous system. [Link]

-

PubMed. Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. [Link]

-

ResearchGate. 2-Chloropyridine-3-carboxylic acid. [Link]

- Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

MDPI. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

-

PubMed. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. [Link]

-

PubMed. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed Central (PMC). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. [Link]

-

BindingDB. 1-(3-Chloro-pyridin-2-yl)-4-methyl-piperazine::CHEMBL47415. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

ResearchGate. ¹H NMR spectra: (a) Epichlorohydrin; (b) N‐methylpiperidine; (c).... [Link]

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis [mdpi.com]

- 3. (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride - CAS:1270138-42-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Amdiglurax - Wikipedia [en.wikipedia.org]

- 6. muscleandbrawn.com [muscleandbrawn.com]

- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manufacture of insoluble and only slightly water-swellable polymers of n-vinyl lactams of improved adsorptivity - Patent US-4013825-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-Chloro-3,5-dinitro-phen-yl)(piperidin-1-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in Fragment-Based Drug Discovery

Executive Summary

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS 806326-05-8), and its hydrochloride salt (CAS 1270138-42-5), represents a "privileged structure" in modern medicinal chemistry. It serves as a high-value bifunctional building block, primarily utilized in the synthesis of Kinase Inhibitors (targeting the ATP hinge region) and GPCR Modulators (specifically P2X7 antagonists and Muscarinic M5 ligands).

This guide details the chemical utility of this scaffold, focusing on its orthogonal reactivity profile: the electrophilic 2-chloropyridine core and the nucleophilic piperazine terminus. By exploiting these two distinct "handles," researchers can rapidly generate diverse libraries of bio-active compounds with optimized physicochemical properties (LogP, solubility).

Structural Analysis & Reactivity Profile

The molecule is defined by two orthogonal reactivity centers that allow for sequential, chemoselective functionalization.

| Feature | Chemical Nature | Reactivity Mode | Medicinal Application |

| 2-Chloro Position | Activated Heteroaryl Halide | Electrophile ( | Introduction of "Head" groups (e.g., Anilines for kinase hinge binding). |

| Piperazine NH | Secondary Aliphatic Amine | Nucleophile (Amidation, Urea formation, Reductive Amination) | Attachment of "Tail" groups (Solubilizing motifs, hydrophobic linkers). |

| Amide Linker | Carboxamide | Rigid Spacer | Orients the Head and Tail vectors; Hydrogen bond acceptor/donor. |

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Caption: Divergent synthesis pathways. Path A and B modify the pyridine "Head," while Path C and D modify the piperazine "Tail."

Medicinal Chemistry Applications

Kinase Inhibitors (The 2-Anilinonicotinamide Class)

The 2-chloropyridine moiety is a precursor to 2-aminopyridines , a motif ubiquitous in kinase inhibitors (e.g., Sorafenib, Imatinib analogs). The pyridine nitrogen and the exocyclic NH (formed after displacement of Cl) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Met, Glu residues).

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Causality: The electron-withdrawing carbonyl at position 3 activates the chlorine at position 2, making it susceptible to displacement by anilines even under mild conditions.

-

Protocol Validation: The reaction is self-monitoring; the disappearance of the aryl chloride is easily tracked by LCMS.

P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated cation channel involved in inflammation. Antagonists often feature a central heteroaromatic core linked to a bulky hydrophobic group.

-

Role of Scaffold: The piperazine acts as a linker to attach tyrosine derivatives or adamantane moieties (common P2X7 pharmacophores), while the 2-chloro group can be substituted to tune potency and metabolic stability.

-

Reference Class: Analogs of KN-62 and GSK-series antagonists often utilize this specific connectivity.

Muscarinic M5 Antagonists

Selective M5 antagonists are rare. Recent developments (e.g., VU6019650 series) have utilized piperidine and piperazine amides to achieve selectivity over M1-M4 subtypes.

-

Strategy: The rigid amide bond restricts the conformation of the piperazine, positioning the terminal basic nitrogen (if alkylated) to interact with the aspartate residue in the GPCR binding pocket.

Experimental Protocols

Synthesis of the Scaffold (If not purchased)

While commercially available, in-house synthesis ensures purity and allows for N-protection flexibility.

-

Reactants: 2-Chloronicotinic acid (1.0 eq), N-Boc-piperazine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure: Stir at RT for 4h. Quench with water, extract with EtOAc.

-

Deprotection: Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) to yield the title compound (HCl or TFA salt).

Protocol A: Displacement (Library Generation)

Objective: Synthesis of 2-amino-nicotinamide derivatives (Kinase focused).

-

Reagents: Scaffold (HCl salt), Substituted Aniline (1.2 eq), LHMDS (Lithium Hexamethyldisilazide) or NaH (for weak nucleophiles), or simple acid catalysis (pTsOH) for electron-rich anilines.

-

Solvent: THF (for base method) or n-Butanol (for acid method).

-

Step-by-Step:

-

Dissolve Scaffold (1 mmol) and Aniline (1.2 mmol) in n-Butanol (5 mL).

-

Add p-Toluenesulfonic acid (0.5 eq) as a catalyst.

-

Heat to 110°C in a sealed vial for 12–24 hours.

-

Validation: Monitor by LCMS for mass shift (M - Cl + Aniline).

-

Workup: Concentrate, neutralize with sat. NaHCO3, extract with DCM.

-

Protocol B: Urea Formation on Piperazine (GPCR Focused)

Objective: Capping the piperazine to form a urea linker.

-

Reagents: Scaffold (Free base), Isocyanate (R-NCO), DCM/TEA.

-

Step-by-Step:

-

Suspend Scaffold (1 mmol) in dry DCM (10 mL) with TEA (1.5 mmol).

-

Add Isocyanate (1.1 mmol) dropwise at 0°C.

-

Warm to RT and stir for 2 hours.

-

Validation: TLC (shift to higher Rf) and LCMS (M + Isocyanate).

-

Workup: Wash with water, brine, dry over MgSO4.

-

Data Summary: Reaction Optimization

The following table summarizes conditions for displacing the 2-Cl group, a critical step in utilizing this scaffold.

| Nucleophile Type | Catalyst/Base | Solvent | Temp (°C) | Yield (Typical) | Notes |

| Aliphatic Amine | DIPEA (3 eq) | DMF/DMSO | 80-100 | >85% | Facile displacement. |

| Aniline (Electron Rich) | pTsOH (0.5 eq) | n-Butanol | 110-120 | 60-80% | Acid catalysis helps protonate the ring N. |

| Aniline (Electron Poor) | LHMDS (2 eq) | THF | 0 -> 60 | 40-65% | Requires deprotonation of aniline first. |

| Aryl Boronic Acid | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O | 90 | 70-90% | Standard Suzuki coupling. |

References

-

P2X7 Antagonist Discovery: Title: Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Muscarinic M5 Ligands: Title: Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM). Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Piperazine Scaffold Utility: Title: The medicinal chemistry of piperazines: A review. Source: PubMed / Wiley. URL:[Link]

-

TRPV4 Antagonists (Analogous Scaffold): Title: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] URL:[Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone CAS number and molecular identifiers

CAS Number: 1270138-42-5 (Hydrochloride) | Molecular Formula: C₁₀H₁₂ClN₃O[1]

Executive Summary

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1]

Distinguished by its bifunctional reactivity , this molecule features a secondary amine (piperazine) and an electrophilic aromatic core (2-chloropyridine). This unique architecture allows for divergent synthesis : the piperazine nitrogen serves as a nucleophile for chain extension, while the 2-chloro position on the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), enabling the rapid construction of tricyclic systems such as pyrido[2,3-b]pyrazines. It is a critical intermediate in the development of TRPV4 antagonists and analogs of tetracyclic antidepressants.

Molecular Identification & Physicochemical Profile[2]

This section provides the definitive identifiers required for regulatory documentation and database integration.

Table 1: Molecular Identifiers

| Identifier Type | Value | Notes |

| CAS Number (HCl) | 1270138-42-5 | Primary commercial form (Hydrochloride salt) |

| CAS Number (Base) | Not widely listed | Free base is typically generated in situ |

| IUPAC Name | (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone | |

| SMILES | ClC1=NC=CC=C1C(N2CCNCC2)=O | Free Base |

| InChI Key | ZTLOZFLZBKZABP-UHFFFAOYSA-N | |

| Molecular Weight | 225.67 g/mol (Free Base) | 262.13 g/mol (HCl Salt) |

| Appearance | White to Off-White Solid | Hygroscopic (store desiccated) |

Table 2: Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| LogP | ~0.5 - 0.9 | Low lipophilicity due to polar amide/amine; ideal for oral bioavailability optimization.[1] |

| pKa (Piperazine) | ~8.5 - 9.0 | Basic center; forms stable salts (HCl, Tosylate) for purification. |

| PSA | ~45 Ų | Good membrane permeability prediction (<140 Ų). |

| Reactivity | High (SₙAr) | The 2-Cl position is activated by the electron-withdrawing carbonyl group. |

Synthetic Methodology

The synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone requires careful control to prevent bis-acylation of the piperazine. The most robust industrial protocol utilizes a mono-protected piperazine strategy.

Core Synthesis Protocol

Reaction Type: Schotten-Baumann Amidation followed by Acidolytic Deprotection.[1]

-

Activation: 2-Chloronicotinic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride (SOCl₂).

-

Coupling: The acid chloride reacts with N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) in the presence of a base (DIPEA or Et₃N) in DCM or THF.

-

Critical Control Point: Temperature must be kept <0°C to minimize hydrolysis of the acid chloride.

-

-

Deprotection: The Boc group is removed using 4M HCl in Dioxane or TFA/DCM, precipitating the target compound as the hydrochloride salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of synthesis and the critical decision nodes for quality control.

Caption: Step-wise synthesis of the target scaffold via Boc-protection strategy to ensure mono-acylation fidelity.

Applications in Drug Discovery[6][7][8][9]

This compound acts as a "linchpin" scaffold, connecting two distinct pharmacophores. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of tricyclic heterocycles.

A. SₙAr Cyclization (The "Mirtazapine" Route)

The 2-chloro substituent on the pyridine ring is activated by the adjacent electron-withdrawing amide group.[1] This makes it highly susceptible to displacement by nucleophiles.

-

Mechanism: Intramolecular or intermolecular Nucleophilic Aromatic Substitution (SₙAr).

-

Application: If the piperazine nitrogen is functionalized with a pendant nucleophile (e.g., an amine or thiol chain), it can cyclize back onto the pyridine ring, displacing the chlorine to form tricyclic structures (e.g., pyrido[2,3-b]pyrazines) common in antidepressant and antipsychotic chemistry.

B. TRPV4 Antagonists

Research indicates this scaffold is a precursor for selective TRPV4 antagonists used in treating pain and edema. The free piperazine nitrogen is typically arylated or alkylated to introduce lipophilic domains required for channel binding.

C. Divergent Library Synthesis

Because the chlorine atom is stable under standard amide coupling conditions, researchers can first functionalize the piperazine nitrogen (R-group diversification) and then perform SₙAr chemistry on the pyridine ring, or vice versa. This orthogonality is crucial for generating high-diversity compound libraries.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the piperazine amine and the chloropyridine core.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate in drug development, the following analytical parameters must be verified.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

Pyridine Ring: Three distinct aromatic protons. Look for a doublet of doublets around δ 8.4 ppm (H-6), δ 7.8 ppm (H-4), and δ 7.4 ppm (H-5).

-

Piperazine Ring: Two sets of broad multiplets around δ 3.2 - 3.8 ppm . In the HCl salt, the NH proton appears as a broad singlet (exchangeable) often shifted downfield (>9 ppm).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern:

-

[M+H]⁺: 226.1 (for ³⁵Cl isotope).

-

Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 226 and 228, confirming the presence of a single Chlorine atom.

-

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Acceptance Criteria: >95% area purity for biological screening; >98% for GMP synthesis.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Handling: Use in a fume hood. The free base may be an irritant; the HCl salt is generally a fine powder that can pose an inhalation risk.

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can lead to hydrolysis or caking.

References

-

Tsuno, N., et al. (2017).[3] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190.[3] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 50922680, NSI-189 phosphate (Related Structural Analog). Link

-

Aladdin Scientific. (2024). Safety Data Sheet: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride.[4] Link

-

BOC Sciences. (2024). Product Monograph: CAS 1270138-42-5.[4]

Sources

- 1. Nsi-189 phosphate | C22H33N4O5P | CID 50922680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride - CAS:1270138-42-5 - 阿镁生物 [amaybio.com]

The Pivot Scaffold: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in CNS & Oncology Drug Discovery

The following technical guide details the role, synthesis, and application of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone , a critical scaffold in modern medicinal chemistry.

Executive Summary

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5 for HCl salt) represents a "privileged structure" in pharmaceutical synthesis. It serves as a bifunctional core, combining an electrophilic 2-chloropyridine "warhead" with a nucleophilic piperazine "handle."

This dual reactivity allows it to function as a divergent intermediate, particularly in the synthesis of neurogenic agents (e.g., NSI-189 ), GPCR modulators (Serotonin/Dopamine antagonists), and kinase inhibitors . Its strategic value lies in its ability to undergo orthogonal functionalization: the piperazine nitrogen can be derivatized to tune pharmacokinetic properties (LogP, BBB permeability), while the chlorine atom at the 2-position is primed for SNAr displacement to lock the molecule into active conformations or tricyclic systems.

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone |

| CAS Number | 120739-89-1 (Free Base); 1270138-42-5 (HCl Salt) |

| Molecular Formula | C₁₀H₁₂ClN₃O |

| Molecular Weight | 225.67 g/mol (Free Base) |

| pKa (Calc) | ~8.5 (Piperazine NH), ~0.5 (Pyridine N) |

| LogP | ~0.8 (Low lipophilicity, favorable for further derivatization) |

| Solubility | High in water (as HCl salt), DMSO, Methanol.[1][2] |

The "Push-Pull" Electronic Effect

The 2-chloropyridine ring is electronically deficient. The carbonyl group at the 3-position acts as an electron-withdrawing group (EWG), further pulling electron density away from the ring.

-

Consequence: The chlorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) .

-

Strategic Advantage: This allows the scaffold to react with weak nucleophiles (amines, thiols) under mild conditions, enabling the formation of diverse libraries without harsh catalysts.

Validated Synthetic Protocols

To ensure high purity and prevent the formation of the bis-amide impurity (where one piperazine reacts with two pyridine units), a protection-deprotection strategy is the industry gold standard for research-scale synthesis.

Method A: The Boc-Protection Route (High Fidelity)

Recommended for SAR library generation where purity is paramount.

Step 1: Amide Coupling

-

Reagents: 2-Chloronicotinic acid (1.0 eq), N-Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Protocol:

-

Dissolve 2-chloronicotinic acid in DCM at 0°C.

-

Add EDC[3]·HCl and HOBt; stir for 30 min to activate the acid.

-

Add N-Boc-piperazine and DIPEA dropwise.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Yield: ~85-95% of tert-butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate.

Step 2: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Protocol:

-

Dissolve the intermediate in DCM.[3]

-

Add acid solution at 0°C. Stir for 2-4 hours.

-

Critical Step: Evaporate solvent. Triturate the residue with diethyl ether to remove organic impurities.

-

-

Product: (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone Hydrochloride (White solid).

Method B: The Excess-Amine Route (Industrial Scalability)

Used when cost is the primary driver and downstream purification is robust.

-

Activation: Convert 2-chloronicotinic acid to 2-chloronicotinoyl chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

-

Coupling: Add the acid chloride dropwise to a solution of excess piperazine (4.0 - 6.0 equivalents) in DCM at -10°C.

-

Note: The excess piperazine acts as both the nucleophile and the base scavenger, statistically preventing the formation of the "dimer" (bis-acylated piperazine).

-

-

Purification: Aqueous extraction at controlled pH. The product remains in the organic phase at pH > 9, while excess piperazine stays in the aqueous phase.

Divergent Applications in Drug Discovery[2]

This intermediate is a "hub" molecule. Once synthesized, it can be taken down two distinct chemical pathways.[4]

Pathway A: N-Functionalization (The NSI-189 Route)

The free secondary amine of the piperazine is derivatized to modulate solubility and target affinity.

-

Target Class: Neurogenic agents, Antidepressants.

-

Example: NSI-189 (Phosphate).[5][1][]

-

Mechanism: The piperazine NH is alkylated with benzyl halides or reacted via reductive amination.

-

Subsequent Step: The 2-Cl group is displaced by isopentylamine (3-methylbutylamine) to yield the final drug.

-

Pathway B: SNAr Cyclization (Tricyclic Scaffolds)

The 2-Cl group is used to close a third ring, creating rigid tricyclic structures common in kinase inhibitors.

-

Target Class: EGFR inhibitors, Tricyclic Antihistamines.

-

Mechanism: Reaction with bifunctional nucleophiles (e.g., hydrazine, diamines) leads to Pyridopyrazinones or Pyridopyrimidines .

Visualization of Workflows

Diagram 1: Synthesis & Divergent Utility Map

This diagram illustrates the synthesis of the core scaffold and its transformation into bioactive classes.

Caption: Synthesis flow from raw materials to the core scaffold, branching into N-alkylation (Neurogenic agents) and SNAr displacement (Kinase inhibitors).

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three critical impurities must be monitored via HPLC/MS.

| Impurity | Origin | Control Strategy |

| Bis-amide (Dimer) | Reaction of one piperazine with two acid chlorides. | Use Boc-piperazine or >4 eq. excess piperazine. |

| Hydrolyzed Acid | Moisture ingress reacting with acid chloride. | Maintain anhydrous conditions (Schlenk line). |

| Regioisomer (4-Cl) | Impurity in starting material (4-chloronicotinic acid). | Verify starting material purity via ¹H NMR (coupling constants). |

Analytical Standard (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV @ 254 nm (Pyridine absorption).

References

-

Neuralstem, Inc. (2012). Compounds for the Treatment of Neurodegenerative Disorders. Patent WO2012012753. (Describes the use of the scaffold in NSI-189 synthesis).

-

Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Ligands. Thieme Connect. (Demonstrates the utility of piperazine-pyridine scaffolds in GPCR drug design).

-

BenchChem. (2025). Technical Guide: Synthesis of 2-chloronicotinamide derivatives. (Protocol optimization for preventing bis-acylation).

-

PubChem. (2025).[1] Compound Summary: NSI-189 Phosphate. National Library of Medicine. (Verifies the structural connection to the title intermediate).

Sources

- 1. Nsi-189 phosphate | C22H33N4O5P | CID 50922680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conscientia-industrial.com [conscientia-industrial.com]

Thermodynamic Stability Profile & Degradation Kinetics of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (CAS: 1270138-42-5).[1] As a critical intermediate in the synthesis of tetracyclic antidepressants and piperazine-based GPCR ligands, understanding its stability profile is essential for process optimization and storage.

This guide moves beyond basic physical properties to explore the mechanistic causality of degradation. It distinguishes between thermodynamic instability (the energetic drive to decompose) and kinetic stability (the rate at which this occurs), providing actionable protocols for shelf-life determination in compliance with ICH Q1A(R2) guidelines.

Molecular Architecture & Reactivity Analysis

To predict stability, we must first deconstruct the electronic environment of the molecule. The structure consists of an electron-deficient 2-chloropyridine ring coupled via an amide bond to a piperazine moiety.[1]

Electronic Effects & Lability

-

The 2-Chloropyridine Core: The pyridine nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M), making the ring electron-deficient.[1] The chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (

). While stable in neutral organic solvents, this position is a "hotspot" for degradation in aqueous basic media or in the presence of strong nucleophiles. -

The Amide Linkage: The carbonyl carbon is attached to the C3 position of the pyridine. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon compared to a standard benzamide, theoretically lowering the activation energy for hydrolysis.

-

The Piperazine Moiety: The secondary amine (N4) acts as a base and a nucleophile. It is the primary site for oxidative degradation (N-oxide formation) and side-reactions with excipients (e.g., Maillard reaction with reducing sugars, or formylation).[1]

Thermodynamic vs. Kinetic Stability[1]

-

Thermodynamics: Hydrolysis of the amide bond is exergonic (

). The system is thermodynamically unstable relative to its hydrolysis products (2-chloronicotinic acid and piperazine). -

Kinetics: Despite the thermodynamic drive, the reaction is kinetically inhibited at neutral pH due to the high activation energy required to form the tetrahedral intermediate. However, the presence of the 2-chloro substituent introduces steric bulk (ortho-effect) which can retard hydrolysis, but its electronic withdrawal accelerates it.[1]

Degradation Pathways & Mechanisms[1][2][3]

The following Graphviz diagram visualizes the three primary degradation vectors: Amide Hydrolysis,

Figure 1: Primary degradation pathways.[1] Note the competition between amide hydrolysis and chloride displacement (

Hydrolytic Degradation (Acid/Base Catalyzed)

Under acidic conditions (

-

Critical Insight: Unlike simple amides, the 2-chloro substituent can participate in "neighboring group participation" or steric shielding, potentially altering the standard V-shaped pH-rate profile.[1]

Nucleophilic Aromatic Substitution ( )

In strong base (e.g., 0.1 N NaOH), the hydroxide ion may attack the C2 position, displacing chloride.[1] This results in the formation of the 2-hydroxy derivative (which tautomerizes to the pyridone). This is a competing pathway to amide hydrolysis and must be monitored during stress testing.[1]

Experimental Protocols for Stability Profiling

To validate the theoretical stability, the following protocols should be executed. These are designed to be self-validating systems where mass balance is the primary quality attribute.[1]

Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and degradation products.

| Stress Condition | Reagent/Condition | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 0.1 N HCl | 24–48 hrs @ 60°C | 5–20% | Mimics gastric environment; assesses amide bond lability.[1] |

| Base Hydrolysis | 0.1 N NaOH | 2–4 hrs @ RT | 5–20% | Assesses |

| Oxidation | 0.3% | 2–12 hrs @ RT | 5–20% | Evaluates piperazine susceptibility to N-oxide formation.[1] |

| Thermal (Solid) | 60°C / 75% RH | 7–14 days | N/A | Simulates accelerated storage; checks for solid-state transitions.[1] |

| Photolytic | 1.2 million lux hours | N/A | N/A | Checks for pyridine ring photolysis (ICH Q1B).[1] |

Protocol Step-by-Step:

-

Preparation: Dissolve the compound in an inert co-solvent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

-

Stressing: Add the stress agent (Acid/Base/Peroxide).[1]

-

Quenching: Crucial Step. Neutralize acid/base samples immediately to pH 7.0 before analysis to prevent on-column degradation during HPLC.[1] Quench peroxide with sodium metabisulfite.[1]

-

Analysis: Analyze via HPLC-PDA-MS.

-

Self-Validation: The sum of the parent peak area % + degradation product area % should approximate 100% (Mass Balance). If <95%, suspect volatile products or non-chromatographic species.[1]

-

Thermal Analysis (Solid State)

Objective: Determine the thermodynamic melting point and heat of fusion (

-

DSC (Differential Scanning Calorimetry):

-

Ramp: 10°C/min from 25°C to 250°C.[1]

-

Expectation: A sharp endotherm indicating melting (likely >150°C for the HCl salt).

-

Warning: An exotherm immediately following the melt indicates decomposition upon melting.

-

-

TGA (Thermogravimetric Analysis):

-

Run concurrently to distinguish between desolvation (weight loss) and melting (no weight loss).

-

Stability Testing Workflow (ICH Q1A)

This workflow ensures compliance with regulatory standards for determining shelf-life and storage conditions.

Figure 2: Standardized workflow for stability assessment based on ICH Q1A(R2).

Data Analysis & Shelf-Life Calculation

To convert experimental data into a shelf-life prediction:

-

Order of Reaction: Plot Concentration (

) vs. Time ( -

Arrhenius Equation:

By determining the rate constant ( -

Shelf-Life (

): For a first-order reaction:

References

-

International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Retrieved from [Link]

-

International Council for Harmonisation (ICH). (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).[1] 2-Chloropyridine (Compound Summary).[1][5] PubChem.[1] Retrieved from [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text on forced degradation protocols).

-

Glaser, R. (n.d.).[1] Nucleophilic Aromatic Substitution.[1] In Encyclopedia of Physical Organic Chemistry.[1] (Mechanistic grounding for 2-chloropyridine reactivity).

Sources

A-Z Guide to Bioisosteric Replacements for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Bioisosterism, the strategy of swapping molecular fragments with others that have similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of bioisosteric replacement strategies for the (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone scaffold. This molecule, while a useful starting point, presents numerous opportunities for optimization to enhance potency, selectivity, metabolic stability, and overall drug-like properties.

Deconstructing the Core Scaffold: Rationale for Modification

The parent molecule can be dissected into three key pharmacophoric components. Understanding the role and potential liabilities of each is critical for designing a rational bioisosteric replacement strategy.

-

A: The 2-Chloropyridine Ring: This electron-deficient heteroaromatic ring is a versatile component. The pyridine nitrogen acts as a hydrogen bond acceptor, while the chlorine atom at the 2-position serves as a synthetic handle and influences the ring's electronic properties.[4] However, it can be a site of metabolic attack and its specific electronic nature may not be optimal for target binding or selectivity.[5]

-

B: The Methanone Linker: This ketone group provides a rigid and polar connection between the two ring systems. The carbonyl oxygen is a strong hydrogen bond acceptor. Its rigidity can be beneficial for pre-organizing the molecule for receptor binding, but it may also be susceptible to metabolic reduction.

-

C: The Piperazine Ring: Piperazine is a widely used scaffold in medicinal chemistry, often included to enhance aqueous solubility and provide a convenient point for further substitution.[6][7] Its basic nature (pKa ~9.8) means it is typically protonated at physiological pH, which can be crucial for interacting with acidic residues in a target protein.[8][9] However, this high basicity can also lead to off-target effects, such as hERG channel inhibition, and may limit blood-brain barrier penetration.[8]

Below is a diagram illustrating the key modification points on the scaffold.

Caption: Key regions for bioisosteric modification.

Bioisosteric Strategies for the 2-Chloropyridine Moiety

The goal of modifying the 2-chloropyridine ring is often to modulate electronic properties, block metabolic pathways, or introduce new interaction points.[5]

Ring System Replacements

Replacing the entire pyridine ring with other heterocycles can profoundly impact a compound's properties. The introduction of additional nitrogen atoms, for example, can increase polarity, improve solubility, and reduce cytochrome P450 (CYP) mediated metabolism.[5]

| Bioisostere | Key Properties & Rationale | Potential Liabilities |

| Pyrimidine | Reduces basicity compared to pyridine. Offers additional hydrogen bond accepting capabilities. Often more metabolically stable. | Can significantly alter binding geometry and electronics. |

| Pyrazine | Similar to pyrimidine. Reduces lipophilicity. | May introduce new metabolic pathways (e.g., N-oxidation). |

| Pyridazine | The adjacent nitrogens create a unique dipole moment, which can be exploited for specific interactions. Can improve solubility.[5] | The N-N bond can be a metabolic liability in some contexts. |

| Thiazole | A 5-membered ring that reduces the steric profile. The sulfur atom can engage in unique interactions. | Different geometry and vector positioning of substituents. |

| Oxadiazole | Metabolically stable and acts as a strong hydrogen bond acceptor. Often used as a metabolically robust amide or ester mimetic.[10][11] | Lacks the basic nitrogen of pyridine, which may be critical for activity. |

Substituent Replacements

Modifying the chlorine atom is a more conservative approach.

| Replacement | Rationale |

| -F (Fluoro) | Minimal steric change. Fluorine is highly electronegative, altering the ring's electronics. Can block metabolism at that position.[12] |

| -CN (Cyano) | Strong electron-withdrawing group. Linear geometry. Can act as a hydrogen bond acceptor. |

| -CF3 (Trifluoromethyl) | Lipophilic and strongly electron-withdrawing. Blocks metabolism and can improve cell permeability. |

| -CH3 (Methyl) | Adds lipophilicity. Can fill a small hydrophobic pocket. |

Bioisosteric Strategies for the Piperazine Moiety

Modifications to the piperazine ring are typically aimed at modulating basicity, conformational rigidity, and lipophilicity.[6][13][14] Piperazine and its derivatives are common in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[8]

Modulating Basicity and Conformation

High basicity can be a double-edged sword, improving solubility but potentially causing toxicity.[8] Constraining the ring system can improve selectivity by reducing the entropic penalty of binding.

| Bioisostere | Key Properties & Rationale | Potential Liabilities |

| Homopiperazine | Larger ring size provides different exit vectors for substituents. | Increased flexibility may be entropically unfavorable for binding. |

| 4-Substituted Piperidines | Removes one basic nitrogen, significantly reducing overall pKa and potential for related off-target effects. Increases lipophilicity.[8] | Loss of a key hydrogen bond donor/acceptor or ionic interaction point. |

| Aminopyrrolidines | A 5-membered ring system that alters the geometry and conformational profile.[15] | Different spatial arrangement of the two nitrogen atoms. |

| Diazaspirocycles | Conformationally restricted. Presents substituents in well-defined 3D space, which can enhance potency and selectivity.[16] | Can be synthetically more challenging to access. |

| Azetidines | Smaller, more strained ring systems that can improve solubility and metabolic stability.[15] | Can alter the distance and angle between key functional groups. |

The following workflow outlines a decision-making process for piperazine replacement.

Caption: Decision workflow for piperazine bioisosteres.

Bioisosteric Strategies for the Methanone Linker

The ketone linker can be replaced to alter polarity, introduce new hydrogen bonding capabilities, and improve metabolic stability.[17]

| Bioisostere | Key Properties & Rationale |

| Amide (-C(=O)N-) | Introduces a hydrogen bond donor (the N-H). Changes the geometry and electronic profile. Often more metabolically stable than ketones.[18] |

| Sulfonamide (-S(=O)₂N-) | Tetrahedral geometry. Strong hydrogen bond acceptor. Generally very resistant to metabolism. |

| 1,3,4-Oxadiazole | A planar, aromatic heterocycle that acts as a rigid, metabolically stable linker. Mimics the hydrogen bond accepting properties of the carbonyl.[10] |

| 3,3-Diaryloxetane | A non-planar, polar replacement for a diaryl ketone (benzophenone) that can improve physicochemical properties while maintaining a similar spatial arrangement of the flanking rings.[19] |

| Methylene Ether (-CH₂-O-) | A more flexible and less polar linker. Removes the hydrogen bond acceptor. |

Synthetic Methodologies and Protocols

The creation of these novel analogs relies on robust and well-established synthetic organic chemistry reactions.

Protocol 1: EDC/HOBt Amide Coupling

This is a standard protocol for forming an amide bond between a carboxylic acid and an amine, which is a key step for creating amide bioisosteres of the ketone linker.

Objective: To couple 2-chloronicotinic acid with a piperazine bioisostere.

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

Piperazine analog (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinic acid and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl and HOBt to the solution and stir for 20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the piperazine analog and DIPEA in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This powerful cross-coupling reaction can be used to directly couple a piperazine analog to the 2-chloropyridine ring, forming a C-N bond.

Objective: To couple a piperazine analog directly with a 2,3-dihalopyridine derivative.

Materials:

-

2,3-Dichloropyridine (1.0 eq)

-

Piperazine analog (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP or Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the 2,3-dichloropyridine, the piperazine analog, and the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Evaluation and Validation

The newly synthesized compounds must be evaluated through a cascade of assays.

-

In Silico Analysis: Computational tools can predict properties like lipophilicity (cLogP), solubility, and potential off-target liabilities.[1][20][21] Docking studies can predict binding modes and affinities.

-

In Vitro Biological Assays: Primary binding and functional assays are required to determine the potency (IC₅₀/EC₅₀) of the new compounds against the intended target.

-

ADME Profiling: In vitro assays to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial. This includes metabolic stability assays (e.g., incubation with liver microsomes), cell permeability assays (e.g., PAMPA or Caco-2), and plasma protein binding studies.[8]

The overall strategy follows a design-make-test-analyze cycle.

Caption: The iterative drug discovery cycle.

Conclusion

The (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone scaffold is a rich starting point for medicinal chemistry exploration. A systematic and rational approach to bioisosteric replacement, targeting each of the three key components, can lead to the discovery of new chemical entities with superior pharmacological profiles. By carefully considering the impact of each modification on a molecule's physicochemical properties, target engagement, and ADME profile, researchers can effectively navigate the complex landscape of lead optimization and identify promising candidates for further development.

References

- MB-Isoster: A software for bioisosterism simulation - UNIFAL-MG. (2018, July 1).

- Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. (2010, November 15). Bioorganic & Medicinal Chemistry Letters.

- Converting Ketones to Amides. (2024, November 30). Chemistry Steps.

- Bioisosteres. (2024, December 11). Deep Origin.

- A Review on the Synthetic Routes to β-Keto Amides. (2019, August 1). Bentham Science Publishers.

- Amide synthesis from ketones via transoximation and Beckmann rearrangement using O‐protected oximes.

- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Baruch S. Blumberg Institute.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.

- A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. (2009, May 19).

- Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers.

- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.

- Substituted amide synthesis by amid

- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

- A Decade of Piperazine-Based Small Molecules Approved by U.S.

- The medicinal chemistry of piperazines: A review. Scilit.

- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers.

- Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistrySelect.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, August 4).

- Quantum Isostere Database: A Web-Based Tool Using Quantum Chemical Topology To Predict Bioisosteric Replacements for Drug Design. (2009, May 19). Semantic Scholar.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). Journal of Agricultural and Food Chemistry.

- The most common linkers in bioactive molecules and their bioisosteric replacement network. (2020, July 14).

- Bioisosteric Replacements. Chemspace.

- Piperazine. Wikipedia.

- Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.

- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006, March 15). Bioorganic & Medicinal Chemistry Letters.

- Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (2025, August 6).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.

- Unexpected Discovery of Satur

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2026, January 18).

- A very useful list: common linkers and bioisosteric replacements. (2023, March 13). Practical Fragments.

- Carbonyl Bioisosteres. (2017, July 23). Cambridge MedChem Consulting.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Piperazine skeleton in the structural modification of n

- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.

- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2025, July 3). Auctores Publishing.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.

- 2-Chloropyridine. Wikipedia.

- 2-Chloropyridine.

- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-Methanone hydrochloride. Echemi.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules.

Sources

- 1. unifal-mg.edu.br [unifal-mg.edu.br]

- 2. ctppc.org [ctppc.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. baranlab.org [baranlab.org]

- 17. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Bioisosteres - Computational Chemistry Glossary [deeporigin.com]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Guide to the N-Alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Importance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine moiety is a recurring and valuable scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, allow it to serve as a versatile linker or pharmacophore, profoundly influencing the solubility, permeability, and target engagement of drug candidates. The N-alkylation of piperazine derivatives, in particular, is a critical synthetic transformation that enables the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).[1][2]

This guide provides a detailed protocol and scientific rationale for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, a key intermediate in the synthesis of various biologically active compounds. The presence of the 2-chloropyridine and the piperazine-1-yl-methanone functionalities presents specific considerations for reaction design, which will be addressed herein to ensure a high-yielding and reproducible synthetic outcome.

II. Reaction Principle: The Nucleophilic Substitution Pathway

The N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent).

Key Mechanistic Steps:

-

Deprotonation (Base-Mediated): An external base is employed to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions and ensure efficient deprotonation without compromising the integrity of the starting material or product.

-

Nucleophilic Attack: The electron-rich nitrogen of the deprotonated piperazine attacks the electron-deficient carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.

-

Displacement of Leaving Group: Concurrently with the nucleophilic attack, the leaving group (e.g., a halide) is displaced, resulting in the formation of the N-alkylated product and a salt byproduct.

III. Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone.

Caption: A generalized workflow for the N-alkylation reaction.

IV. Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone using an alkyl halide.

Materials and Reagents:

-

(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

-

Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone (1.0 eq.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask. Suspend the solids in anhydrous DMF (approximately 0.1-0.2 M concentration of the starting material).

-

Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) as needed. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.

V. Causality Behind Experimental Choices

| Parameter | Choice | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong inorganic base that is effective in deprotonating the piperazine nitrogen.[1] It is generally preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions with the amide or chloropyridine moieties. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the starting material and the inorganic base, facilitating the SN2 reaction.[3] Its high boiling point allows for heating if the reaction is sluggish at room temperature. |

| Stoichiometry | Excess Base and Alkylating Agent | A slight excess of the alkylating agent ensures complete consumption of the starting material. An excess of the base drives the reaction to completion by ensuring sufficient deprotonation of the piperazine. |

| Work-up | Water Quench and Extraction | The addition of water quenches the reaction and dissolves the inorganic salts. Extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase. Washing with brine helps to remove residual DMF. |

| Purification | Silica Gel Chromatography | This is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting materials, byproducts, or impurities.[4] |

VI. Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Insufficiently reactive alkylating agent; Ineffective base; Low reaction temperature. | Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Ensure the base is anhydrous and of good quality. Gently heat the reaction mixture. |

| Formation of Di-alkylated Product | The mono-alkylated product is further alkylated. | This is less of a concern for the target molecule as there is only one secondary amine. However, in general piperazine chemistry, using a large excess of piperazine or a protecting group strategy can prevent di-alkylation.[5][6] |

| Side Reactions | The 2-chloro position on the pyridine ring can be susceptible to nucleophilic aromatic substitution under harsh conditions. | Use mild reaction conditions (room temperature if possible) and a non-nucleophilic base like K₂CO₃. Avoid strong bases and high temperatures. |

| Difficult Purification | Product co-elutes with impurities; Product is highly polar. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC if necessary. The high polarity of piperazine derivatives can sometimes lead to peak tailing in chromatography.[4] |

VII. Reaction Mechanism Diagram

The following diagram illustrates the proposed mechanism for the N-alkylation reaction.

Caption: Proposed SN2 mechanism for N-alkylation.

VIII. Conclusion

The N-alkylation of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a robust and reliable transformation that provides access to a diverse range of derivatives for further biological evaluation. By carefully selecting the appropriate base, solvent, and reaction conditions, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired N-alkylated products. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutic agents.

IX. References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed.

-

Purification of Piperazine-Containing Compounds. (2025). Benchchem.

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). MDPI.

-

Purification of piperazine. (n.d.). Google Patents.

-

Method for preparing n-alkyl-piperazines. (n.d.). Google Patents.

-

Reactions of Piperazines. (n.d.). Ambeed.com.

-

Preventing di-substitution in piperazine N-alkylation reactions. (2025). Benchchem.

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.

-

Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate.

-

A Comparative Guide to Alkylating Agents for Piperazine Substitution. (2025). Benchchem.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.

-

N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.

-

Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). Benchchem.

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu.

-

Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. (n.d.). JLUpub.

-

Alkylated piperazine compounds. (n.d.). Google Patents.

-

Procedure for N-alkylation of Piperidine? (2017). ResearchGate.

-

A New Efficient Route to 2-Alkylsemicarbazides. (2019). MDPI.

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Source Not Available.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: Scalable Process Design for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Part 1: Executive Summary & Strategic Analysis